tert-Butyl 4-(6-chloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate
Description
The compound tert-Butyl 4-(6-chloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate is a heterocyclic molecule featuring a quinazoline core substituted with chlorine (Cl) and fluorine (F) at positions 6 and 8, respectively. The piperazine ring is functionalized with a tert-butoxycarbonyl (Boc) protecting group, enhancing solubility and stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl 4-(6-chloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN4O2/c1-17(2,3)25-16(24)23-6-4-22(5-7-23)15-12-8-11(18)9-13(19)14(12)20-10-21-15/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJNJAYYXWVJFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C=C(C=C3F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-chloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzonitrile with suitable reagents to form the quinazoline ring.
Introduction of the chloro and fluoro substituents: Chlorination and fluorination reactions are carried out on the quinazoline core using reagents like thionyl chloride and fluorine gas or other fluorinating agents.
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Protection of the piperazine nitrogen: The tert-butyl group is introduced to protect the piperazine nitrogen, typically using tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(6-chloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).
Major Products:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms .
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug discovery.
- Studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Applied in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-chloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The quinazoline core is known to interact with kinases and other proteins involved in cell signaling pathways, which can result in the modulation of cellular processes .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key Differences and Implications
Core Heterocycle: The quinazoline core (as in the target compound) is a bicyclic system with two nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to the single-nitrogen quinoline derivative (CAS 796851-14-4) . The 7-bromo-2,6-dichloro-8-fluoroquinazoline variant (CAS 1698028-12-4) exhibits increased molecular weight (480.16 vs. ~330–350 for others) due to halogen substituents, which may improve target binding affinity but reduce solubility .
Bromo and Dichloro Groups: In CAS 1698028-12-4, bromo and dichloro groups increase steric hindrance, which could limit metabolic degradation but may also reduce bioavailability .
Functional Groups :
Biological Activity
tert-Butyl 4-(6-chloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate is a synthetic organic compound characterized by its unique molecular structure, which includes a quinazoline core and a piperazine moiety. Its molecular formula is with a molecular weight of 366.82 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The quinazoline structure is known for its ability to inhibit specific kinases, which play crucial roles in cancer cell proliferation and survival.
Key Biological Effects:
- Kinase Inhibition : The compound may inhibit kinases similar to other quinazoline derivatives, such as gefitinib and erlotinib, which are established anticancer agents.
- Neuropharmacological Activity : The piperazine moiety suggests potential applications in treating neurological disorders, as piperazine derivatives are often associated with antipsychotic effects.
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. For instance, studies have shown IC50 values in the micromolar range against various tumor cell lines, indicating potent anticancer properties.
In Vivo Studies
Animal model studies have indicated that this compound can reduce tumor size and improve survival rates when administered in appropriate dosages. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of angiogenesis.
Comparative Analysis
| Compound Name | Structure | Biological Activity | Applications |
|---|---|---|---|
| Gefitinib | Quinazoline derivative | EGFR inhibitor | Lung cancer treatment |
| Erlotinib | Quinazoline derivative | EGFR inhibitor | Non-small cell lung cancer |
| This compound | Quinazoline-piperazine hybrid | Kinase inhibition, neuropharmacological effects | Cancer therapy, potential neurological applications |
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound on breast cancer cell lines. The results showed a marked decrease in cell viability correlated with increased apoptosis markers after treatment with the compound.
Case Study 2: Neurological Application
Another study explored the effects of this compound on animal models of anxiety and depression. The findings suggested that it may exert anxiolytic effects through modulation of serotonin receptors, similar to established piperazine-based medications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
